1,2,3,4-Tetrakis(bromomethyl)benzene

Catalog No.
S1931827
CAS No.
51678-43-4
M.F
C10H10Br4
M. Wt
449.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrakis(bromomethyl)benzene

CAS Number

51678-43-4

Product Name

1,2,3,4-Tetrakis(bromomethyl)benzene

IUPAC Name

1,2,3,4-tetrakis(bromomethyl)benzene

Molecular Formula

C10H10Br4

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C10H10Br4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H,3-6H2

InChI Key

IIYIEWLCGSETQQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1CBr)CBr)CBr)CBr

Canonical SMILES

C1=CC(=C(C(=C1CBr)CBr)CBr)CBr

1,2,3,4-Tetrakis(bromomethyl)benzene, with the chemical formula C${10}$H${10}$Br$_{4}$ and CAS number 51678-43-4, is an aromatic compound characterized by the presence of four bromomethyl groups attached to a benzene ring. This compound is notable for its tetrabrominated structure, which significantly influences its chemical properties and reactivity. The molecular weight of 1,2,3,4-tetrakis(bromomethyl)benzene is approximately 449.806 g/mol. Its structure can be represented using various notations, including SMILES notation as Cc1ccc(c(c1C)CBr)C(Br)(Br)Br .

Typical of brominated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles under suitable conditions. For example, treatment with amines can yield tetrakis(aminoalkyl) derivatives.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions, such as Suzuki or Stille coupling, allows for the introduction of different aryl or alkenyl groups.
  • Electrophilic Aromatic Substitution: The presence of bromine can activate the aromatic ring towards further electrophilic substitution reactions.

These reactions are essential for synthesizing more complex organic molecules and materials.

The synthesis of 1,2,3,4-tetrakis(bromomethyl)benzene typically involves:

  • Bromomethylation of Benzene Derivatives: This can be achieved through the reaction of benzene or substituted benzenes with formaldehyde and hydrobromic acid under acidic conditions.
  • Direct Bromination: Starting from a suitable precursor like 1,2-dibromobenzene followed by further bromination using bromine in a solvent like carbon tetrachloride or dichloromethane can yield the tetrabrominated product.

These methods allow for controlled synthesis and modification of the compound's structure.

1,2,3,4-Tetrakis(bromomethyl)benzene finds applications in various fields:

  • Material Science: It serves as a precursor for synthesizing polymers and materials with specific thermal and mechanical properties.
  • Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and ligands for catalysis.
  • Research: Its unique structure makes it valuable in studies related to molecular interactions and material properties.

Interaction studies involving 1,2,3,4-tetrakis(bromomethyl)benzene often focus on its reactivity with nucleophiles and electrophiles. Investigations into its binding affinity with biological targets can provide insights into its potential pharmacological applications. Additionally, studies examining its interaction with metal catalysts are crucial for understanding its role in catalysis.

Several compounds share structural similarities with 1,2,3,4-tetrakis(bromomethyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
1,2-DibromobenzeneC${6}$H${4}$Br$_{2}$Contains only two bromine substituents; simpler structure
1,2,4-Tetrakis(bromomethyl)benzeneC${10}$H${10}$Br$_{4}$Different substitution pattern; used in similar applications
Tetrabromobisphenol AC${12}$H${8}$Br$_{4}$Used primarily as a flame retardant; distinct bisphenol structure
1-Bromo-2-methylbenzeneC${7}$H${7}$BrContains only one bromine; simpler reactivity profile

The uniqueness of 1,2,3,4-tetrakis(bromomethyl)benzene lies in its tetrabrominated structure that allows for diverse reactivity patterns compared to these similar compounds. Its application in advanced materials and organic synthesis further distinguishes it from others in this category.

Bromination Pathways for Tetrasubstituted Benzene Derivatives

The synthesis of 1,2,3,4-tetrakis(bromomethyl)benzene represents a sophisticated example of controlled polybromination in aromatic chemistry. Multiple synthetic pathways have been developed to achieve the tetrasubstituted brominated product, each with distinct mechanistic characteristics and practical considerations [1] [2] [3].

The primary synthetic approach involves the sequential bromination of tetramethylbenzene precursors, utilizing either durene (1,2,4,5-tetramethylbenzene) or prehnite (1,2,3,4-tetramethylbenzene) as starting materials [4] [5]. The transformation proceeds through benzylic bromination reactions that selectively target the methyl substituents while preserving the aromatic core structure [6] [7].

Mechanism TypeTypical ReagentsReaction ConditionsSelectivityAdvantagesLimitations
Electrophilic Aromatic SubstitutionBr₂/FeBr₃, Br₂/AlBr₃Room temperature, Lewis acid catalystModerate, directed by substituentsWell-established, predictableRequires catalyst, side reactions
Radical-Initiated BrominationNBS/light, Br₂/peroxidesRoom temperature, radical initiatorHigh, position-specificMild conditions, selectiveLimited to specific positions
High Temperature BrominationBr₂ at 77-150°CHigh temperature (77-150°C), no catalystVariable, temperature-dependentPrevents rearrangementHigh energy requirements

Direct aromatic bromination pathways have been explored using concentrated nitric acid as a medium, which facilitates polybromination of moderately deactivated aromatic compounds [8]. This approach enables the introduction of multiple bromine atoms under controlled conditions, with terephthalic acid derivatives achieving complete tetrabromination when heated with bromine in concentrated nitric acid at temperatures between fifty and fifty-five degrees Celsius for twelve hours [8].

Radical-Initiated vs. Electrophilic Substitution Mechanisms

The mechanistic dichotomy between radical-initiated and electrophilic substitution pathways represents a fundamental aspect of bromination chemistry for tetrasubstituted benzene derivatives [9] [10] [11]. These two distinct mechanistic routes offer complementary approaches with unique selectivity profiles and reaction requirements.

Electrophilic aromatic substitution mechanisms proceed through the formation of a sigma-bond between the electrophilic bromine species and the benzene ring, generating a positively charged arenium intermediate [12] [13]. The process requires Lewis acid catalysts such as ferric bromide or aluminum bromide to activate molecular bromine, creating the requisite electrophilic species through coordination and polarization of the bromine-bromine bond [14] [15]. The mechanism involves preliminary electrophile formation, followed by nucleophilic attack by the aromatic ring and subsequent proton elimination to restore aromaticity [16] [13].

In contrast, radical-initiated bromination mechanisms operate through homolytic bond cleavage processes that generate bromine radicals capable of abstracting hydrogen atoms from benzylic positions [10] [17]. N-bromosuccinimide (N-Bromo Succinimide) serves as the preferred reagent for radical bromination due to its ability to generate controlled concentrations of molecular bromine in situ, thereby minimizing unwanted addition reactions with aromatic systems [17] [18]. The radical mechanism proceeds through initiation, propagation, and termination steps, with the propagation cycle involving hydrogen abstraction and subsequent halogen transfer [18].

The selectivity characteristics of these mechanisms differ substantially. Bromination demonstrates significantly higher selectivity compared to chlorination, with selectivity ratios reaching 97:1 for secondary versus primary carbon-hydrogen bonds in radical processes [11]. This enhanced selectivity arises from the larger differences in activation energies for bromination reactions, which favor the formation of more stable radical intermediates [11] [19].

Structural effects play a crucial role in determining bromination rates and selectivity patterns. For alkylbenzenes undergoing para-position bromination, reactivity follows the order tert-butyl < ethyl ≈ isopropyl, while alkoxybenzenes exhibit the sequence tert-butoxy < ethoxy < isopropoxy [20]. These patterns reflect the interplay between favorable electronic effects and unfavorable steric effects imparted by the substituents [20].

Solvent Effects and Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and product selectivity in bromination reactions of tetrasubstituted benzene derivatives [21] [22] [23]. The solvent environment affects electrophile activation, intermediate stabilization, and overall reaction thermodynamics through multiple mechanisms including polarity effects, hydrogen bonding interactions, and coordination phenomena [24].

SolventPolarityRelative RateSelectivityIndustrial Application
DichloromethaneModerate1.0 (reference)GoodCommon
Carbon TetrachlorideLow0.8ExcellentLimited (environmental)
BenzotrifluorideLow1.2GoodEmerging
TolueneLow0.5ModerateSpecialized
AcetoneHigh2.1PoorResearch
N,N-DimethylformamideHigh0.3FairResearch

Experimental investigations of solvent effects in bromination reactions demonstrate that polar solvents generally accelerate reaction rates through stabilization of charged intermediates, but often at the expense of selectivity [21] [22]. The bromination of aromatic compounds in aqueous trifluoroacetic acid systems shows dramatic rate enhancements compared to non-polar media, with kinetic studies revealing complex relationships between solvent polarity and reaction mechanisms [21].

Temperature-dependent kinetic studies provide critical insights into the energetics of bromination processes. Experimental rate coefficients for gas-phase bromine reactions exhibit negative temperature dependence, with activation energies typically ranging from sixty to seventy kilojoules per mole for aromatic bromination reactions [25] [26]. The temperature dependence follows Arrhenius behavior, with rate constants increasing exponentially with temperature according to the relationship k(T) = A·exp(-Ea/RT) [27].

Temperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Selectivity Factor
202.1 × 10⁻³6512.5
408.5 × 10⁻³658.2
602.8 × 10⁻²655.1
807.2 × 10⁻²653.8
1001.5 × 10⁻¹652.9

High-temperature bromination methodologies have been developed to overcome selectivity limitations and prevent unwanted rearrangement reactions [28]. These approaches, operating at temperatures between seventy-seven and one hundred fifty degrees Celsius, provide access to non-rearranged bromination products that cannot be synthesized under conventional conditions [28]. The temperature-dependent product distribution reflects competition between different reaction pathways, with higher temperatures favoring kinetically controlled products over thermodynamically stable rearranged species [28].

Photochemical bromination represents an alternative approach that combines the selectivity advantages of radical mechanisms with mild reaction conditions [7] [5]. Continuous flow photochemical systems enable precise control over irradiation intensity and temperature, achieving excellent selectivity for desired products while maintaining high throughput capabilities [7]. The photon stoichiometry approach provides a useful tool for predicting reaction times at different light intensities and reactor configurations [7].

Industrial-Scale Production Challenges

The industrial-scale production of 1,2,3,4-tetrakis(bromomethyl)benzene presents significant technical and economic challenges that require sophisticated engineering solutions and process optimization strategies [29] [30] [31]. The highly corrosive nature of bromine, combined with its strong oxidizing properties, volatility, and reactivity, creates substantial handling and safety concerns for large-scale manufacturing operations [29].

ParameterOptimal ConditionsChallengesSolutions
Temperature Range (°C)20-40Heat managementContinuous cooling
Pressure (atm)1-2Gas handlingAutomated control
Catalyst Loading (mol%)5-10Catalyst recoveryRecycling systems
Reaction Time (hours)2-6Process optimizationFlow chemistry
Yield (%)85-95Side reaction controlSelective catalysts
Purity (%)95-98Purification costsAdvanced separation
Throughput (kg/day)100-500Scale-up complexityModular design

Process intensification through continuous flow technology represents a promising solution to many industrial-scale bromination challenges [29] [30]. Flow synthesis reduces the risk of runaway bromine reactions by maintaining small reaction volumes and precise temperature control, while simultaneously minimizing waste generation and purification requirements [29]. The development of specialized glass-lined reactors with capacities up to ten thousand liters enables large-scale bromine reactions with enhanced safety profiles [29].

Temperature management constitutes a critical aspect of industrial bromination processes due to the highly exothermic nature of these reactions [30]. Advanced heat exchange systems and continuous cooling technologies are essential for maintaining optimal reaction temperatures and preventing thermal runaway conditions [30]. Automated control systems monitor reaction parameters in real-time, enabling rapid response to temperature fluctuations and pressure variations [30].

Catalyst recovery and recycling systems address both economic and environmental concerns associated with large-scale bromination processes [30]. Advanced separation technologies, including membrane-based separations and extractive distillation, enable efficient recovery of Lewis acid catalysts such as ferric bromide and aluminum bromide [30]. These systems reduce raw material costs while minimizing environmental impact through decreased waste generation [30].

The implementation of aerobic bromination methodologies using ionic liquid catalysts represents an emerging approach for sustainable industrial production [30]. These systems operate under mild conditions with controllable chemoselectivity, offering advantages in terms of environmental compatibility and process safety [30]. Transition-metal-free aerobic bromination promoted by catalytic amounts of ionic liquids achieves high yields and selectivities while avoiding the use of stoichiometric oxidizing agents [30].

Quality control and analytical monitoring systems play crucial roles in industrial-scale production, ensuring consistent product quality and regulatory compliance [31]. Advanced analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy, provide real-time monitoring of reaction progress and product purity [31]. Statistical process control methodologies enable optimization of production parameters and identification of process variations that could affect product quality [31].

XLogP3

4.2

Wikipedia

1,2,3,4-tetrakis(bromomethyl)benzene

Dates

Modify: 2024-02-18

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